molecular formula C6H9NO2S B038087 1-Acetyl-4-(methylthio)azetidin-2-one CAS No. 119873-97-1

1-Acetyl-4-(methylthio)azetidin-2-one

Cat. No.: B038087
CAS No.: 119873-97-1
M. Wt: 159.21 g/mol
InChI Key: QUCRKAFKVVHMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-4-methylthioazetidinone is a heterocyclic compound that features a four-membered azetidinone ring with an acetyl group and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-4-methylthioazetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with an acetylating agent, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of N-acetyl-4-methylthioazetidinone may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-4-methylthioazetidinone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted azetidinones

Scientific Research Applications

N-acetyl-4-methylthioazetidinone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-acetyl-4-methylthioazetidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can enhance the binding affinity of the compound to its target. Additionally, the azetidinone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a five-membered ring with sulfur and nitrogen atoms.

    Azetidinones: Compounds with a four-membered lactam ring.

    Thiazolidines: Compounds with a five-membered ring containing sulfur and nitrogen atoms.

Uniqueness

N-acetyl-4-methylthioazetidinone is unique due to the presence of both an acetyl group and a methylthio substituent on the azetidinone ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.

Properties

CAS No.

119873-97-1

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

1-acetyl-4-methylsulfanylazetidin-2-one

InChI

InChI=1S/C6H9NO2S/c1-4(8)7-5(9)3-6(7)10-2/h6H,3H2,1-2H3

InChI Key

QUCRKAFKVVHMAX-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC1=O)SC

Canonical SMILES

CC(=O)N1C(CC1=O)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 300 mg (2.6 mM) 4-methylthioazetidin-2-one, 10 ml acetic anhydride and 10 ml pyridine was stirred at 100° in a sealed tube 24 hours. After concentrating in vacuo, the residue was chromatographed on silica gel in hexane/ethyl acetate to yield 324 mg (78%) of 1-acetyl-4-methylthioazetidine-2-one.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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